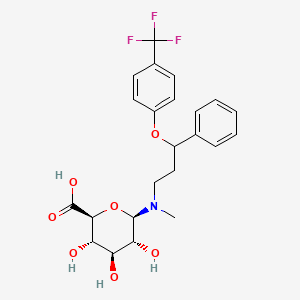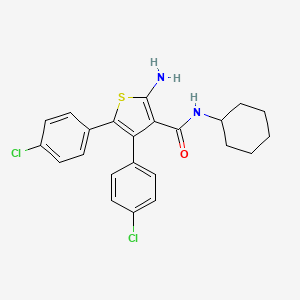
Fluoxetine glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoxetine glucuronide is a metabolite of fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI). Fluoxetine is commonly prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder . The glucuronidation process involves the conjugation of fluoxetine with glucuronic acid, resulting in this compound, which is more water-soluble and can be excreted more easily by the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluoxetine glucuronide typically involves the enzymatic glucuronidation of fluoxetine. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from UDP-glucuronic acid to fluoxetine . The reaction conditions generally include an aqueous buffer solution, a source of UDP-glucuronic acid, and the UGT enzyme. The reaction is carried out at physiological pH and temperature to mimic the conditions in the human body.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The reaction mixture is continuously monitored and adjusted to ensure maximum yield and purity of the product. After the reaction is complete, this compound is purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Fluoxetine glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of the parent compound, fluoxetine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzyme.
Major Products Formed:
Hydrolysis: Fluoxetine and glucuronic acid.
Conjugation: this compound.
Applications De Recherche Scientifique
Fluoxetine glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of fluoxetine in the human body.
Toxicology: Assessing the safety and potential side effects of fluoxetine and its metabolites.
Drug Development: Investigating the efficacy and safety of new SSRIs by comparing their metabolic profiles with fluoxetine.
Neuropharmacology: Understanding the role of fluoxetine and its metabolites in modulating serotonin levels in the brain.
Mécanisme D'action
Fluoxetine glucuronide itself does not have significant pharmacological activity. its formation and excretion are crucial for the overall pharmacokinetics of fluoxetine. Fluoxetine works by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability and enhancing mood . The glucuronidation process helps in the elimination of fluoxetine from the body, ensuring that its levels are regulated and preventing potential toxicity .
Comparaison Avec Des Composés Similaires
Fluoxetine glucuronide can be compared with other glucuronide metabolites of SSRIs, such as:
- Sertraline glucuronide
- Paroxetine glucuronide
- Citalopram glucuronide
Uniqueness: this compound is unique due to the specific structure of fluoxetine, which includes a trifluoromethyl group. This structural feature influences the pharmacokinetics and metabolism of fluoxetine, making its glucuronide metabolite distinct from those of other SSRIs .
Propriétés
Numéro CAS |
96735-71-6 |
|---|---|
Formule moléculaire |
C23H26F3NO7 |
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[methyl-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H26F3NO7/c1-27(21-19(30)17(28)18(29)20(34-21)22(31)32)12-11-16(13-5-3-2-4-6-13)33-15-9-7-14(8-10-15)23(24,25)26/h2-10,16-21,28-30H,11-12H2,1H3,(H,31,32)/t16?,17-,18-,19+,20-,21+/m0/s1 |
Clé InChI |
ROQAUFRWFXOLOE-FEKBJPIOSA-N |
SMILES isomérique |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)C3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid](/img/structure/B10815140.png)
![7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B10815147.png)
![N-(2-Methoxyphenyl)-4-{[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]amino}benzamide](/img/structure/B10815154.png)
![5-[[4-[[4-[(3-Carboxy-4-chlorophenyl)amino]phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]amino]-2-chlorobenzoic acid](/img/structure/B10815167.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815170.png)

![2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride](/img/structure/B10815181.png)
![3-[5-[(E)-[4-(1-acetylsulfanylethyl)-3-methyl-5-oxopyrrol-2-ylidene]methyl]-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B10815183.png)
![2-{[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B10815185.png)
![N-[(2s)-1-Hydroxybutan-2-Yl]-3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanamide](/img/structure/B10815189.png)
![5-[(2-Aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide](/img/structure/B10815190.png)

![3-[[5-Bromo-4-[4-(cyanomethoxy)anilino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10815205.png)
![1-N-(4-fluorocyclohexa-1,5-dien-1-yl)-1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide](/img/structure/B10815208.png)